molecular formula C24H26N6O3 B3309398 8-(4-methylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione CAS No. 941960-20-9

8-(4-methylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione

Cat. No.: B3309398
CAS No.: 941960-20-9
M. Wt: 446.5 g/mol
InChI Key: QQHSGCOILNGFLM-UHFFFAOYSA-N
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Description

“8-(4-methylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione” is a complex organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(4-methylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione” typically involves multi-step organic reactions. The starting materials often include substituted anilines, piperazines, and various reagents for cyclization and functional group transformations. Common reaction conditions may involve the use of solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to facilitate the desired transformations.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques like continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the phenyl groups.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings or the piperazine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, it may be investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs.

Medicine

The compound could be explored for its therapeutic potential, including its activity against various diseases or conditions.

Industry

In the industrial sector, it may find applications in the development of new materials, agrochemicals, or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “8-(4-methylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione” would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. Detailed studies involving molecular docking, binding assays, and cellular experiments are required to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-c][1,2,4]triazine Derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.

    Piperazine Derivatives: Compounds containing the piperazine moiety are often explored for their pharmacological properties.

Uniqueness

The uniqueness of “8-(4-methylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione” lies in its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

8-(4-methylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O3/c1-18-7-9-20(10-8-18)28-15-16-29-22(32)23(33)30(25-24(28)29)17-21(31)27-13-11-26(12-14-27)19-5-3-2-4-6-19/h2-10H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHSGCOILNGFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(4-methylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione
Reactant of Route 2
Reactant of Route 2
8-(4-methylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione
Reactant of Route 3
Reactant of Route 3
8-(4-methylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione
Reactant of Route 4
Reactant of Route 4
8-(4-methylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione
Reactant of Route 5
8-(4-methylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione
Reactant of Route 6
Reactant of Route 6
8-(4-methylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione

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